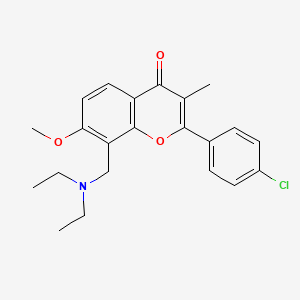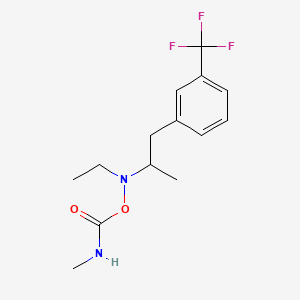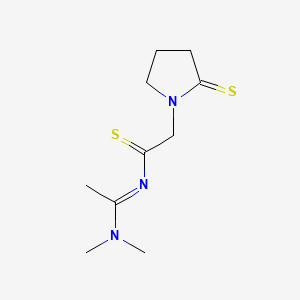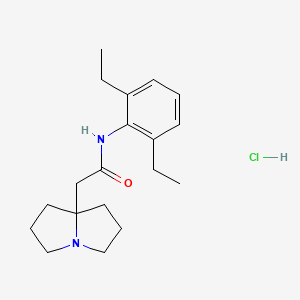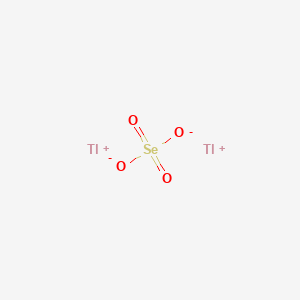
Thallous selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallous selenate, also known as thallium(I) selenate, is an inorganic compound with the chemical formula Tl₂SeO₄. It is composed of thallium, selenium, and oxygen. This compound is known for its orthorhombic crystal structure and is primarily used in scientific research due to its unique properties.
Métodos De Preparación
Thallous selenate can be synthesized through the reaction of thallous carbonate with selenic acid. The reaction is as follows:
Tl2CO3+H2SeO4→Tl2SeO4+CO2+H2O
This reaction typically occurs in an aqueous solution, and the resulting this compound can be crystallized out of the solution. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Thallous selenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallic selenate.
Reduction: It can be reduced to elemental thallium and selenium.
Substitution: this compound can participate in substitution reactions where the selenate ion is replaced by other anions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thallous selenate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thallium and selenium compounds.
Biology: this compound is used in studies involving the biological functions of selenium and its role in various biochemical pathways.
Medicine: Research into the toxicological effects of thallium compounds often involves this compound.
Industry: It is used in the production of specialized glass and ceramics due to its unique properties.
Mecanismo De Acción
The mechanism of action of thallous selenate involves its interaction with biological molecules. Thallium ions can mimic potassium ions, leading to their incorporation into cellular processes. This can disrupt normal cellular functions, leading to toxic effects. Selenium, on the other hand, is an essential trace element and plays a role in antioxidant defense mechanisms. The combination of thallium and selenium in this compound can lead to complex interactions within biological systems.
Comparación Con Compuestos Similares
Thallous selenate can be compared with other thallium and selenium compounds:
Thallous sulfate (Tl₂SO₄): Similar in structure but contains sulfate instead of selenate. It is also used in scientific research and has toxicological significance.
Sodium selenate (Na₂SeO₄): Contains sodium instead of thallium. It is used in studies of selenium’s biological roles and as a dietary supplement.
Thallous chloride (TlCl): Used in diagnostic radiopharmaceuticals for myocardial perfusion testing.
This compound is unique due to the combination of thallium and selenium, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
7446-22-2 |
|---|---|
Fórmula molecular |
O4SeTl2 |
Peso molecular |
551.74 g/mol |
Nombre IUPAC |
thallium(1+);selenate |
InChI |
InChI=1S/H2O4Se.2Tl/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;2*+1/p-2 |
Clave InChI |
QZFKZNMSUZUTJT-UHFFFAOYSA-L |
SMILES canónico |
[O-][Se](=O)(=O)[O-].[Tl+].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


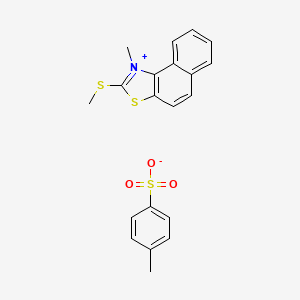
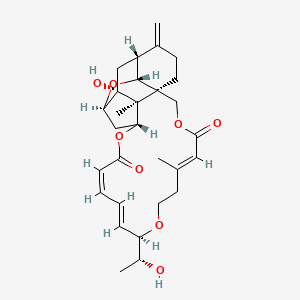
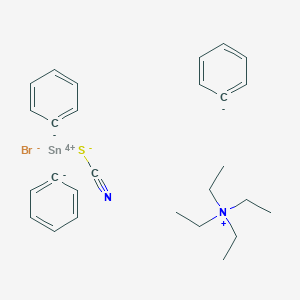
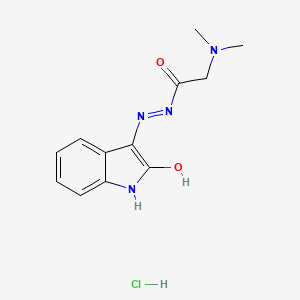
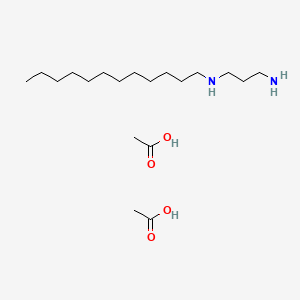
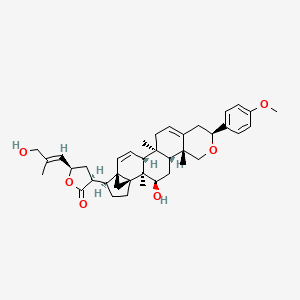
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
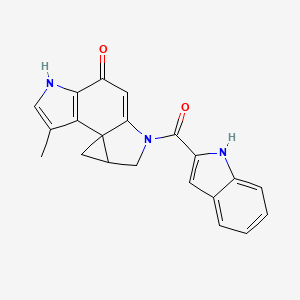
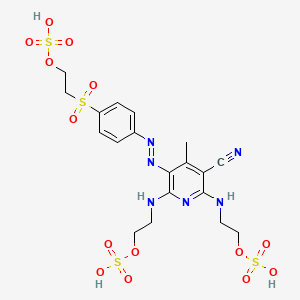
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
